2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazole, also known as CPI-455, is a novel small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPI-455 is a selective inhibitor of the histone methyltransferase G9a, which is involved in the regulation of gene expression and has been implicated in several diseases, including cancer and neurological disorders.
Scientific Research Applications
- A study published in the journal Green Chemistry explored the use of two-dimensional covalent organic frameworks (2D-COFs) as photocatalysts for a visible-light-induced tandem radical addition–cyclization sequence. The starting material was 2-aryl phenyl isocyanides, and the reaction delivered various 6-substituted phenanthridines in high yields. The heterogeneous photocatalyst allowed for easy catalyst separation and excellent recyclability, making it practical for continuous flow experiments .
- Researchers synthesized new chiral S,N- and S,P-ligands from tert-butanesulfinamide. These ligands were then applied in Pd-catalyzed asymmetric allylic substitutions of dimethyl 2-fluoromalonate. The enantioselectivity of the reaction depended on the steric demand of the substituent, highlighting the compound’s potential in enantioselective synthesis .
- The compound’s derivatives, TPE-CNTPA and PH-CNTPA, were synthesized by introducing tetraphenylethylene (TPE) and trifluoromethyl groups. These multi-stimuli-responsive cyanostilbene derivatives have demonstrated remarkable results. Their applications span various fields, including chemistry, materials science, biology, and medicine .
Photocatalysis and Organic Frameworks
Enantioselective Synthesis
Stimuli-Responsive AIEgens
Safety and Hazards
While the specific safety data sheet for CPTPFI is not available, a related compound, 4-(Difluoromethoxy)phenyl isocyanate, is considered hazardous . It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2OS/c22-20(23)26-17-12-10-16(11-13-17)25-19(15-6-2-1-3-7-15)14-24-21(25)27-18-8-4-5-9-18/h1-3,6-7,10-14,18,20H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADLGNLHBIPIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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